2,3-bis(butylsulfonyl)propyl 4-methylbenzoate
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Overview
Description
2,3-bis(butylsulfonyl)propyl 4-methylbenzoate is an organic compound with the molecular formula C18H28O6S2 It is characterized by the presence of butylsulfonyl groups attached to a propyl chain, which is further esterified with 4-methylbenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-bis(butylsulfonyl)propyl 4-methylbenzoate typically involves a multi-step process:
Formation of the Propyl Intermediate: The initial step involves the preparation of 2,3-dihydroxypropyl 4-methylbenzoate through the esterification of 4-methylbenzoic acid with 2,3-dihydroxypropyl alcohol.
Sulfonylation: The hydroxyl groups on the propyl chain are then converted to butylsulfonyl groups using butylsulfonyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-bis(butylsulfonyl)propyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to sulfonic acids using strong oxidizing agents such as potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The butylsulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 2,3-bis(butylsulfonic acid)propyl 4-methylbenzoate.
Reduction: Formation of 2,3-bis(butylsulfonyl)propyl 4-methylbenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-bis(butylsulfonyl)propyl 4-methylbenzoate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2,3-bis(butylsulfonyl)propyl 4-methylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the ester group can undergo hydrolysis to release the active 4-methylbenzoic acid, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2,3-bis(methylsulfonyl)propyl 4-methylbenzoate
- 2,3-bis(ethylsulfonyl)propyl 4-methylbenzoate
- 2,3-bis(propylsulfonyl)propyl 4-methylbenzoate
Uniqueness
2,3-bis(butylsulfonyl)propyl 4-methylbenzoate is unique due to the presence of butylsulfonyl groups, which impart distinct chemical and physical properties compared to its methyl, ethyl, and propyl analogs. The longer butyl chains can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
2,3-bis(butylsulfonyl)propyl 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O6S2/c1-4-6-12-26(21,22)15-18(27(23,24)13-7-5-2)14-25-19(20)17-10-8-16(3)9-11-17/h8-11,18H,4-7,12-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWDPZQZXORALP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)CC(COC(=O)C1=CC=C(C=C1)C)S(=O)(=O)CCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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